molecular formula C21H34O2 B14296683 Dodecyl 3-phenylpropanoate CAS No. 112715-88-5

Dodecyl 3-phenylpropanoate

Cat. No.: B14296683
CAS No.: 112715-88-5
M. Wt: 318.5 g/mol
InChI Key: ZOKHYZTWHSXALP-UHFFFAOYSA-N
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Description

Dodecyl 3-phenylpropanoate is an ester derivative of 3-phenylpropanoic acid, where the dodecyl (C12) alkyl chain is esterified to the carboxyl group. The dodecyl variant, with its longer alkyl chain, is hypothesized to exhibit distinct physicochemical properties, such as reduced volatility and altered solubility compared to shorter-chain esters. This article compares these analogs based on available data, highlighting functional roles and biological interactions.

Properties

CAS No.

112715-88-5

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

dodecyl 3-phenylpropanoate

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-14-19-23-21(22)18-17-20-15-12-11-13-16-20/h11-13,15-16H,2-10,14,17-19H2,1H3

InChI Key

ZOKHYZTWHSXALP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl 3-phenylpropanoate can be synthesized through the esterification of dodecanol with 3-phenylpropanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonic acid-functionalized resins, can also be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Dodecyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to dodecanol and 3-phenylpropanoic acid.

    Oxidation: The ester can undergo oxidation reactions, particularly at the benzylic position of the phenyl group, leading to the formation of corresponding carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Dodecyl 3-phenylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other ester compounds and in the study of esterification reactions.

Biology: In biological research, this compound can be used to study the effects of esters on biological systems, including their metabolism and interactions with enzymes.

Medicine: While not a common pharmaceutical compound, this compound can be used in the formulation of certain drug delivery systems due to its lipophilic nature.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing .

Mechanism of Action

The mechanism of action of dodecyl 3-phenylpropanoate involves its interaction with biological membranes due to its lipophilic nature. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can undergo hydrolysis by esterases, releasing dodecanol and 3-phenylpropanoic acid, which can further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences between 3-phenylpropanoate esters:

Compound Molecular Formula Molecular Weight Key Applications/Findings Source Context
Ethyl 3-phenylpropanoate C11H14O2 178.23 g/mol Flavor compound in sauce-aroma Baijiu; correlates with microbial species (e.g., P. membranifaciens) . Food flavor research
Methyl 3-phenylpropanoate C10H12O2 164.20 g/mol Strong correlation with P. membranifaciens; implicated in ester metabolism during fermentation . Microbial ecology
3-Phenylpropanoate (free acid) C9H10O2 150.18 g/mol Metabolite of phenylalanine via reductive Stickland reactions; accumulates in late stationary growth phases . Metabolic pathway studies
Dodecyl 3-phenylpropanoate (hypothetical) C21H34O2 318.50 g/mol Predicted lower volatility; potential use in non-volatile applications (e.g., surfactants, sustained-release systems). N/A (extrapolated)

Key Research Findings

  • Ethyl 3-phenylpropanoate: Identified as one of the ten main flavor compounds in sauce-aroma Baijiu, contributing fruity or floral notes . It also exhibits strong microbial correlations (|ρ| > 0.7) with P. membranifaciens and M. litorale, suggesting a role in ester synthesis during fermentation .
  • Methyl 3-phenylpropanoate: Demonstrates similar microbial interactions but with higher specificity to P. membranifaciens. Its shorter chain may enhance volatility, making it more relevant in aroma release .
  • 3-Phenylpropanoate (free acid): Accumulates extracellularly during the late stationary phase of bacterial growth, reaching 14.5% of initial phenylalanine concentration . This contrasts with its ethyl ester, which is more abundant in early fermentation stages.
  • Its hydrophobicity may enhance membrane interactions in surfactant systems.

Microbial and Metabolic Interactions

  • Ethyl vs. Methyl Esters: Ethyl 3-phenylpropanoate correlates with a broader range of microbial species (e.g., M. litorale, C. boidinii) compared to methyl 3-phenylpropanoate, which shows tighter association with P. membranifaciens .
  • Free Acid vs. Esters: The free acid (3-phenylpropanoate) is a metabolic end-product in phenylalanine degradation, while its esters are biosynthetic intermediates influenced by microbial esterase activity .

Discussion of Limitations and Contradictions

  • Data Gaps: No direct studies on this compound were found in the provided evidence. Its properties are inferred from shorter-chain analogs.
  • Functional Contradictions: Ethyl 3-phenylpropanoate is linked to flavor, whereas the free acid is a metabolic byproduct. This highlights the dual role of 3-phenylpropanoate derivatives depending on functional groups.

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